7-Hydroxy-beta-carboline-1-propionic acid
Overview
Description
7-Hydroxy-beta-carboline-1-propionic acid is an organic compound that belongs to the class of beta-carboline alkaloids. It is known for its cytotoxic activity and is used extensively in life sciences research . The compound has a molecular formula of C14H12N2O3 and a molecular weight of 256.26 g/mol .
Scientific Research Applications
7-Hydroxy-beta-carboline-1-propionic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other beta-carboline derivatives.
Biology: Studied for its cytotoxic activity and potential use in cancer research.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
Biochemical Pathways
Β-carboline alkaloids are known to impact various cellular processes through their interaction with dna and inhibition of certain enzymes . The downstream effects of these interactions can lead to changes in cell proliferation and other cellular functions.
Pharmacokinetics
The compound is soluble in various solvents, including chloroform, dichloromethane, ethyl acetate, dmso, and acetone , which may influence its bioavailability.
Result of Action
The primary result of the action of 7-Hydroxy-beta-carboline-1-propionic acid is its cytotoxic activity . This suggests that the compound may have potential applications in the treatment of conditions characterized by uncontrolled cell proliferation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in various solvents suggests that its action may be influenced by the chemical environment. Additionally, the compound should be stored at 2-8°C, protected from air and light , indicating that temperature and exposure to light and air can affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-beta-carboline-1-propionic acid typically involves the condensation of tryptamine derivatives with aldehydes or ketones, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
the compound can be synthesized in the laboratory using standard organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-beta-carboline-1-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced beta-carboline derivatives.
Substitution: Substitution reactions can occur at various positions on the beta-carboline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further used in different research applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Hydroxy-beta-carboline-1-propionic acid include:
- Beta-carboline-1-propionic acid
- 7-Methoxy-beta-carboline-1-propionic acid
- Canthin-6-one derivatives
Uniqueness
What sets this compound apart from these similar compounds is its unique hydroxyl group at the 7th position, which contributes to its distinct chemical properties and biological activities. This hydroxyl group enhances its cytotoxic activity and makes it a valuable compound for research in various scientific fields .
Properties
IUPAC Name |
3-(7-oxo-2,9-dihydropyrido[3,4-b]indol-1-yl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-8-1-2-9-10-5-6-15-11(3-4-13(18)19)14(10)16-12(9)7-8/h1-2,5-7,15-16H,3-4H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOPWGSKAKJDIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C=CNC(=C3NC2=CC1=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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